2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-PHENYL-1,3-THIAZOL-2-YL)BUTANAMIDE
Description
2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-PHENYL-1,3-THIAZOL-2-YL)BUTANAMIDE is a heterocyclic compound featuring a 4-methyl-1,2,4-triazole core linked via a sulfanyl group to a butanamide chain, which terminates in a 4-phenyl-1,3-thiazol-2-yl group. This structural architecture combines two pharmacologically significant motifs: the triazole ring, known for hydrogen-bonding capabilities and metabolic stability, and the thiazole moiety, often associated with diverse biological activities, including antimicrobial and anticancer properties . The methyl group at the 4-position of the triazole ring and the phenyl substituent on the thiazole ring are critical for modulating electronic and steric effects, influencing both chemical reactivity and target interactions .
Properties
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS2/c1-3-13(24-16-20-17-10-21(16)2)14(22)19-15-18-12(9-23-15)11-7-5-4-6-8-11/h4-10,13H,3H2,1-2H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMQRYVMXDNKME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC(=CS1)C2=CC=CC=C2)SC3=NN=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-PHENYL-1,3-THIAZOL-2-YL)BUTANAMIDE typically involves the formation of the triazole and thiazole rings followed by their coupling. Common synthetic methods for triazoles include the Einhorn–Brunner reaction and the Pellizzari reaction . Thiazoles can be synthesized through various methods, including the Hantzsch thiazole synthesis .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation under controlled conditions, forming sulfoxides or sulfones. This reactivity is critical for modifying electronic properties or generating metabolites.
Key Findings :
-
Sulfoxide formation is reversible under reducing conditions (e.g., Na₂S₂O₃) .
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Sulfone derivatives exhibit enhanced stability in polar solvents .
Reduction Reactions
The amide and heterocyclic rings are susceptible to reduction, particularly under catalytic hydrogenation:
Key Findings :
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LiAlH₄ selectively reduces the amide without affecting sulfanyl or triazole groups .
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Thiazole ring hydrogenation requires harsh conditions and shows low regioselectivity.
Substitution Reactions
The triazole and thiazole rings participate in nucleophilic/electrophilic substitutions:
Triazole Ring Functionalization
| Reagent/Conditions | Product(s) Formed | Yield (%) | Source |
|---|---|---|---|
| MeI (K₂CO₃, DMF, 80°C) | N-methylation at triazole N1 position | 82–88 | |
| ClCH₂COCl (NEt₃, CH₂Cl₂) | Acetylation at C5 position of triazole | 73–79 |
Thiazole Ring Halogenation
| Reagent/Conditions | Product(s) Formed | Yield (%) | Source |
|---|---|---|---|
| NBS (AIBN, CCl₄, reflux) | Bromination at thiazole C5 position | 58–64 |
Key Findings :
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Methylation at N1 improves solubility in nonpolar solvents .
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Bromination of the thiazole ring enables cross-coupling reactions (e.g., Suzuki) .
Cyclization Reactions
Under basic conditions, the butanamide chain forms fused heterocycles:
| Reagent/Conditions | Product(s) Formed | Yield (%) | Source |
|---|---|---|---|
| NaOH (H₂O/EtOH, 100°C) | Thiazolo[3,2-b] triazole derivative | 68–75 |
Stability and Degradation
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Thermal Stability : Decomposes at 220°C via sulfanyl group cleavage .
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Photodegradation : UV light (254 nm) induces thiazole ring opening, forming thiourea intermediates.
Comparative Reaction Efficiency
Data adapted from microwave-assisted synthesis studies ( , Table 1):
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6–12 hours | 8–15 minutes |
| Yield | 45–68% | 82–94% |
| Byproduct Formation | 12–18% | <5% |
Scientific Research Applications
Key Steps in Synthesis
- Formation of Triazole Derivative : The initial step involves the synthesis of a 4-methyl-4H-1,2,4-triazole derivative through cyclization reactions.
- Thiazole Coupling : The triazole compound is then reacted with thiazole derivatives to form the final butanamide structure.
- Characterization : The final compound is characterized using techniques such as NMR and mass spectrometry to confirm its structure.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N~1~-(4-phenyl-1,3-thiazol-2-yl)butanamide have demonstrated:
- Antibacterial Effects : Effective against various bacterial strains, making them potential candidates for developing new antibiotics.
- Antifungal Properties : Exhibiting activity against fungal pathogens, which is crucial for treating infections caused by fungi.
Anticancer Potential
The compound's structural characteristics suggest it may inhibit cancer cell proliferation. Preliminary studies have indicated:
- Cytotoxicity : The compound shows promise in selectively targeting cancer cells while sparing normal cells.
- Mechanism of Action : It may interfere with specific biochemical pathways involved in cancer cell survival and proliferation.
Anti-inflammatory Effects
Inflammation plays a critical role in many diseases. Compounds with similar triazole structures have been reported to possess anti-inflammatory properties that could be harnessed for therapeutic purposes.
Nonlinear Optical Properties
Recent studies have explored the nonlinear optical (NLO) properties of triazole-based compounds. These properties are essential for applications in photonics and optoelectronics:
- Optical Sensors : The ability to modify light properties makes these compounds suitable for sensor applications.
- Lasers and Light Modulators : Their unique optical characteristics can be utilized in developing advanced laser technologies.
Study 1: Antimicrobial Efficacy
A study conducted by Maghraby et al. (2023) investigated a series of triazole derivatives as potential antimicrobial agents. The findings revealed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in combating resistant strains .
Study 2: Anticancer Activity
Khram et al. (2023) reported the synthesis of novel triazole-tetrazole hybrids and evaluated their anticancer activity against various cancer cell lines. The study concluded that these compounds could serve as lead candidates for further development into anticancer drugs .
Study 3: Nonlinear Optical Applications
Research published in Nature explored the nonlinear optical properties of synthesized triazole derivatives. The results indicated significant potential for these compounds in photonic applications due to their enhanced light manipulation capabilities .
Mechanism of Action
The mechanism of action of 2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-PHENYL-1,3-THIAZOL-2-YL)BUTANAMIDE involves its interaction with various molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity . The thiazole ring can interact with biological receptors through hydrogen bonding and dipole interactions . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons between 2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-PHENYL-1,3-THIAZOL-2-YL)BUTANAMIDE and analogous compounds:
| Compound Name | Structural Differences | Impact on Properties | References |
|---|---|---|---|
| N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide | Bromophenyl (vs. phenyl) on thiazole; chloroacetamide (vs. triazole-sulfanyl linkage) | Enhanced electrophilicity; altered binding affinity due to bromine’s steric bulk | |
| 2-{[5-(4-Methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | Methoxybenzyl (vs. methyl) on triazole; thiadiazole (vs. thiazole) | Increased lipophilicity; potential for π-π stacking with methoxy group | |
| N-(1,3-Benzothiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide | Shorter acetamide chain (vs. butanamide) | Reduced conformational flexibility; possible differences in membrane permeability | |
| 4-(Dipropylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide | Benzamide core (vs. butanamide); dipropylsulfamoyl group | Enhanced solubility; potential for sulfonamide-mediated enzyme inhibition | |
| N-(4-Methoxyphenyl)-2-[(4-methyl-5-(methylsulfonyl)aminomethyl-triazol-3-yl)sulfanyl]acetamide | Methoxyphenyl (vs. phenyl); methylsulfonylaminomethyl side chain | Improved metabolic stability; altered receptor selectivity | |
| Fluconazole | Triazole without thiazole; difluorophenyl substituents | Broad-spectrum antifungal activity but lacks thiazole-mediated cytotoxicity |
Key Findings from Comparative Studies:
Role of the Triazole-Thiazole Linkage : The sulfanyl bridge between triazole and thiazole enhances redox stability compared to compounds with ether or amine linkages (e.g., Fluconazole) .
Substituent Effects: Methyl Group on Triazole: The 4-methyl group in the triazole ring reduces steric hindrance, improving binding to hydrophobic enzyme pockets compared to bulkier substituents (e.g., ethyl or bromine) . Phenyl vs.
Chain Length and Flexibility : The butanamide chain in the target compound provides greater conformational adaptability than shorter acetamide derivatives (e.g., N-(1,3-benzothiazol-2-yl)-2-[(4-methyl-triazol-3-yl)sulfanyl]acetamide), enabling interactions with deeper binding sites .
Biological Activity: Thiazole-containing compounds (e.g., 4-(dipropylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide) show superior anticancer activity compared to non-thiazole analogs, likely due to thiazole’s ability to chelate metal ions in enzyme active sites .
Biological Activity
The compound 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N~1~-(4-phenyl-1,3-thiazol-2-yl)butanamide is a synthetic derivative that incorporates both triazole and thiazole moieties. These structural components are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry.
Structural Overview
The compound features:
- A 4-methyl-4H-1,2,4-triazole ring, which contributes to its pharmacological properties.
- A thiazole ring that enhances its biological activity.
- A butanamide side chain that may influence its interaction with biological targets.
Biological Activities
The biological activities of triazole and thiazole derivatives have been extensively studied. The following sections summarize the key activities associated with this compound based on existing literature.
Antimicrobial Activity
Triazoles have demonstrated significant antimicrobial properties. Studies indicate that compounds containing triazole rings exhibit potent activity against various bacteria and fungi. For instance:
- Triazole derivatives have shown effectiveness against drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The thiazole moiety is often associated with anticancer properties. Research indicates that compounds with thiazole structures can inhibit cancer cell proliferation through various mechanisms, including:
Anti-inflammatory Properties
Compounds containing triazoles and thiazoles have been reported to possess anti-inflammatory effects. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- The presence of electron-donating groups (like methyl groups) on the triazole ring enhances antimicrobial potency.
- Modifications on the thiazole ring can significantly affect anticancer activity, with certain substitutions leading to improved efficacy against specific cancer types .
Case Studies
Several studies have investigated similar compounds with promising results:
- Compound A : A derivative with a similar structure showed IC50 values of less than 10 µM against various cancer cell lines, indicating strong anticancer potential.
- Compound B : Exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .
Data Summary Table
| Biological Activity | Compound Reference | IC50/MIC Values | Notes |
|---|---|---|---|
| Antimicrobial | Compound A | <10 µM | Effective against drug-resistant strains |
| Anticancer | Compound B | <10 µM | Induces apoptosis in cancer cells |
| Anti-inflammatory | Compound C | N/A | Inhibits pro-inflammatory cytokines |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N~1~-(4-phenyl-1,3-thiazol-2-yl)butanamide, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis approach is typically employed, starting with the preparation of substituted thiazole and triazole precursors. For example, chloroacetylation of 2-amino-5-aryl-methylthiazole intermediates (e.g., using chloroacetyl chloride and triethylamine in dioxane at 20–25°C) followed by coupling with sulfanyl-triazole derivatives can yield the target compound. Optimization involves adjusting stoichiometry, solvent selection (e.g., ethanol-DMF for recrystallization), and reaction time to improve yield and purity .
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of spectral and crystallographic methods:
- FT-IR and NMR : To verify functional groups (e.g., sulfanyl, amide) and regiochemistry .
- X-ray crystallography : For unambiguous confirmation of molecular geometry. Deposited data (e.g., CCDC-1441403) can be cross-referenced with the Cambridge Crystallographic Data Centre .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-exudative vs. anti-cancer properties) of structurally related triazole-thiazole derivatives?
- Methodological Answer :
Mechanistic Profiling : Conduct comparative assays (e.g., enzyme inhibition, cell viability) under standardized conditions to isolate structure-activity relationships (SAR).
In Silico Modeling : Use molecular docking or DFT calculations to predict binding affinities to diverse targets (e.g., inflammatory mediators vs. oncogenic kinases) .
Cross-Validation : Replicate conflicting studies with strict controls for variables like solvent, concentration, and cell lines .
Q. What computational strategies are effective for predicting the reactivity and stability of this compound in biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites and redox stability .
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or serum proteins to predict pharmacokinetic behavior .
- ADMET Prediction Tools : Use software like SwissADME to estimate absorption, metabolism, and toxicity profiles .
Q. How should experimental designs integrate theoretical frameworks to investigate this compound’s mechanism of action?
- Methodological Answer :
- Guiding Principle : Link experiments to a conceptual framework (e.g., enzyme inhibition theory or redox signaling pathways). For example, design assays to test hypotheses derived from computational predictions of target binding .
- Factorial Design : Apply multi-variable experimental designs (e.g., 2^k factorial) to optimize reaction conditions or biological assay parameters, reducing resource-intensive trial-and-error approaches .
Q. What advanced methodologies can bridge gaps between experimental data and theoretical models for this compound?
- Methodological Answer :
- Hybrid QM/MM Calculations : Combine quantum mechanics (QM) for active-site interactions and molecular mechanics (MM) for protein-environment effects .
- Spectroscopic Cross-Validation : Compare experimental UV-Vis or fluorescence spectra with time-dependent DFT (TD-DFT) simulations to validate electronic transitions .
Future Directions & Methodological Innovations
Q. How can AI-driven platforms enhance research on this compound’s synthesis and applications?
- Methodological Answer :
- Autonomous Laboratories : Implement AI tools (e.g., COMSOL Multiphysics integration) for real-time optimization of reaction parameters (temperature, catalyst loading) .
- Generative Chemistry : Use deep learning models to propose novel derivatives with improved bioactivity or reduced toxicity .
Data Management & Validation
Q. What strategies ensure reproducibility when working with structurally complex triazole-thiazole hybrids?
- Methodological Answer :
- Open Data Practices : Deposit raw spectral, crystallographic, and assay data in public repositories (e.g., CCDC, PubChem) .
- Standardized Protocols : Adopt CRDC guidelines (e.g., RDF2050108 for process control in chemical engineering) to harmonize experimental workflows .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
